Janumet

Description

Properties

Molecular Formula |

C20H30ClF6N10O5P |

|---|---|

Molecular Weight |

670.9 g/mol |

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |

InChI |

InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4) |

InChI Key |

GCERFBKFVDLDKD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Janumet (Sitagliptin/Metformin) in the Management of Type 2 Diabetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), represents a cornerstone in the therapeutic arsenal (B13267) against type 2 diabetes mellitus (T2DM). This technical guide delineates the intricate molecular mechanisms underpinning the synergistic action of its two components. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the incretin (B1656795) system, leading to glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659). Metformin, a biguanide, primarily activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, resulting in reduced hepatic gluconeogenesis and improved peripheral glucose uptake. The convergence of these distinct yet complementary pathways provides a robust and sustained improvement in glycemic control. This document provides a comprehensive overview of the signaling cascades, quantitative efficacy data from pivotal clinical trials, and detailed experimental protocols relevant to the study of this compound's mechanism of action.

Introduction

Type 2 diabetes is a progressive metabolic disorder characterized by insulin resistance and pancreatic β-cell dysfunction, leading to hyperglycemia.[1] Effective management often necessitates a multi-targeted therapeutic approach. This compound combines two oral antihyperglycemic agents with complementary mechanisms of action to address multiple pathophysiological defects in T2DM.[1][2] Sitagliptin targets the incretin pathway, while metformin addresses insulin resistance and excessive hepatic glucose production.[1] This combination has demonstrated superior glycemic control compared to monotherapy with either agent.[3][4]

The Sitagliptin Component: DPP-4 Inhibition and Incretin Enhancement

Mechanism of Action

Sitagliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][5] DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[2]

The elevated levels of active incretins potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells, particularly in the postprandial state.[6][7] This glucose-dependent mechanism of action confers a low risk of hypoglycemia.[7]

Signaling Pathway

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular events culminating in insulin exocytosis. This signaling pathway is a key target for understanding the therapeutic effect of sitagliptin.

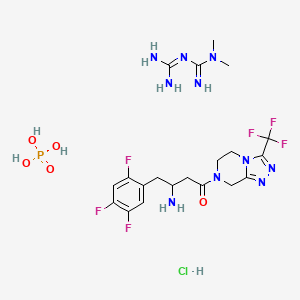

Caption: Sitagliptin inhibits DPP-4, increasing active GLP-1/GIP levels and promoting insulin secretion.

The Metformin Component: AMPK Activation

Mechanism of Action

Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK).[8][9] This activation is largely indirect, resulting from the inhibition of Complex I of the mitochondrial respiratory chain.[9][10] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[9] The elevated AMP levels allosterically activate AMPK, which is further activated by phosphorylation at threonine-172 by the upstream kinase, liver kinase B1 (LKB1).[9]

Activated AMPK acts as a cellular energy sensor, switching off ATP-consuming anabolic pathways and activating ATP-producing catabolic pathways.[9] In the context of T2DM, the key downstream effects of metformin-induced AMPK activation are:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose output.[9]

-

Increased Glucose Uptake in Muscle: Metformin promotes glucose uptake in skeletal muscle, which is also associated with AMPK activation.[8]

Signaling Pathway

The activation of AMPK by metformin triggers a signaling cascade that ultimately leads to improved glucose homeostasis.

Caption: Metformin activates AMPK by increasing the AMP:ATP ratio, leading to reduced gluconeogenesis.

Synergistic and Complementary Actions

The combination of sitagliptin and metformin in this compound provides a synergistic effect on glycemic control.[11] Metformin has been shown to increase the levels of active GLP-1, possibly by enhancing its secretion, which complements the action of sitagliptin in prolonging its half-life.[12] This dual action on the incretin axis leads to a more pronounced effect on glucose-dependent insulin secretion and glucagon suppression than either agent alone.[1][7]

Quantitative Data from Clinical Trials

The efficacy of this compound in improving glycemic parameters has been extensively studied in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Initial Combination Therapy with Sitagliptin and Metformin vs. Monotherapy at 24 Weeks [4]

| Treatment Group (daily dose) | Baseline HbA1c (%) | Placebo-Subtracted Mean Change in HbA1c from Baseline (%) | Proportion of Patients Achieving HbA1c <7% |

| Sitagliptin 100 mg + Metformin 2000 mg | 8.8 | -2.07 | 66% |

| Sitagliptin 100 mg + Metformin 1000 mg | 8.8 | -1.57 | Not Reported |

| Metformin 2000 mg | 8.8 | -1.30 | Not Reported |

| Metformin 1000 mg | 8.8 | -0.99 | Not Reported |

| Sitagliptin 100 mg | 8.8 | -0.83 | Not Reported |

Table 2: Efficacy of Adding Sitagliptin to Ongoing Metformin Therapy [11]

| Treatment Group | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Mean Change in FPG from Baseline (mg/dL) | Proportion of Patients Achieving HbA1c <7% |

| Sitagliptin 100 mg + Metformin | Not Reported | -0.65 | -25.4 | 47% |

| Placebo + Metformin | Not Reported | +0.02 | +1.1 | 18.3% |

Table 3: Comparison of Sitagliptin/Metformin with Pioglitazone [13]

| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Fasting Plasma Glucose (mg/dL) | Mean Change in 2-hour Post-Meal Glucose (mg/dL) | Mean Change in Body Weight (kg) |

| Sitagliptin/Metformin | Not Reported | -56.0 | -102.2 | -1.4 |

| Pioglitazone | Not Reported | -44.0 | -82.0 | +3.0 |

Key Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like sitagliptin against the DPP-4 enzyme.

Objective: To quantify the inhibition of DPP-4 enzymatic activity by a test compound.

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Test compound (e.g., sitagliptin) at various concentrations.

-

Assay buffer (e.g., Tris-HCl or HEPES).

-

96-well microplate (black, for fluorescence).

-

Fluorescence microplate reader.

-

-

Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the DPP-4 enzyme solution to each well. c. Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells. e. Immediately begin monitoring the fluorescence intensity (excitation ~360 nm, emission ~460 nm) over time (e.g., 30-60 minutes) at 37°C. The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.

-

Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to a control with no inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Western Blotting for AMPK Phosphorylation

This protocol is used to assess the activation of AMPK in response to metformin treatment by detecting the phosphorylation of its catalytic subunit at Threonine-172.

Objective: To determine the level of AMPK phosphorylation (activation) in cells or tissues treated with metformin.

Methodology: [9]

-

Cell/Tissue Culture and Treatment:

-

Culture appropriate cells (e.g., HepG2 hepatocytes, L6 myotubes) or use tissue lysates from animals treated with metformin.

-

Treat cells with various concentrations of metformin for specified durations.

-

-

Protein Extraction and Quantification: a. Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract. c. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phosphorylated AMPKα at Thr172 (p-AMPKα) overnight at 4°C. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Normalization and Data Analysis: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AMPKα. b. Quantify the band intensities for both p-AMPKα and total AMPKα using densitometry software. c. Express the level of AMPK activation as the ratio of p-AMPKα to total AMPKα.

Caption: A generalized workflow for investigating the molecular effects of this compound.

Conclusion

The therapeutic efficacy of this compound in the management of type 2 diabetes is firmly rooted in the distinct and synergistic mechanisms of its components, sitagliptin and metformin. Sitagliptin's inhibition of DPP-4 enhances the incretin system, leading to improved glucose-dependent insulin secretion and glucagon suppression. Concurrently, metformin's activation of AMPK reduces hepatic glucose production and enhances peripheral glucose utilization. This dual-pronged approach addresses key pathophysiological defects of T2DM, resulting in robust and sustained glycemic control. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals engaged in the ongoing study and refinement of therapies for type 2 diabetes.

References

- 1. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mims.com:443 [mims.com:443]

- 3. Sitagliptin+Metformin Effective in Type 2 Diabetes [diabetesincontrol.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. benchchem.com [benchchem.com]

- 7. Clinical utility of fixed combinations of sitagliptin–metformin in treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fixed-dose combination of sitagliptin and metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiercepharma.com [fiercepharma.com]

- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 15. diabetesjournals.org [diabetesjournals.org]

Synergistic Effects of Sitagliptin and Metformin in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the synergistic effects of sitagliptin (B1680988) and metformin (B114582) in the management of type 2 diabetes. The document delves into the quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways to elucidate the mechanisms of their combined therapeutic action.

Core Synergistic Actions: Enhanced Glycemic Control and Beta-Cell Preservation

Preclinical studies in rodent models of type 2 diabetes have consistently demonstrated that the combination of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, results in superior glycemic control and improved pancreatic beta-cell function and survival compared to either monotherapy. This synergy is attributed to their complementary mechanisms of action. Sitagliptin increases the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn potentiates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release. Metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from two pivotal preclinical studies that investigated the synergistic effects of sitagliptin and metformin in established diabetic rat models.

Table 1: Effects of Sitagliptin and Metformin on Glycemic Control and Beta-Cell Function in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Control (Untreated) | Sitagliptin | Metformin | Sitagliptin + Metformin |

| Fasting Blood Glucose (mg/dL) | 423.5 ± 25.4 | 310.7 ± 30.1 | 288.4 ± 28.7 | 180.5 ± 20.3# |

| Postprandial Blood Glucose (mg/dL) at 120 min | 510.2 ± 35.8 | 420.1 ± 28.9 | 390.6 ± 31.5 | 250.7 ± 25.1# |

| Active GLP-1 (pM) | 2.1 ± 0.3 | 4.5 ± 0.5 | 2.5 ± 0.4 | 5.8 ± 0.6# |

| Insulin Secretion (ng/mL) during OGTT | 1.8 ± 0.2 | 2.9 ± 0.3 | 2.5 ± 0.3 | 4.1 ± 0.4# |

| Beta-Cell Mass (mg) | 5.2 ± 0.6 | 7.8 ± 0.7 | 7.1 ± 0.6 | 10.2 ± 0.9# |

| Apoptotic Beta-Cells (%) | 15.4 ± 1.8 | 8.2 ± 1.1 | 9.5 ± 1.2 | 4.3 ± 0.7*# |

*Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Monotherapy. Data adapted from Lim et al. (2011)[1].

Table 2: Effects of Sitagliptin and Metformin on Metabolic Parameters in High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ)-Induced Diabetic Rats

| Parameter | Control (Normal) | Diabetic (Untreated) | Sitagliptin | Metformin | Sitagliptin + Metformin |

| Body Weight (g) at 4 weeks | 350 ± 15 | 480 ± 20 | 410 ± 18# | 425 ± 17# | 380 ± 16#^ |

| Fasting Blood Glucose (mg/dL) at 4 weeks | 95 ± 8 | 350 ± 25 | 210 ± 20# | 240 ± 22# | 130 ± 15#^ |

| Serum Insulin (ng/mL) at 4 weeks | 2.5 ± 0.3 | 0.8 ± 0.1 | 1.9 ± 0.2# | 1.1 ± 0.1 | 2.3 ± 0.2#^ |

| Pancreatic Islet Area (μm²) | 25000 ± 2000 | 8000 ± 900 | 18000 ± 1500# | 12000 ± 1100# | 22000 ± 1800#^ |

| Caspase-3 Positive Beta-Cells (%) | <1 | 18 ± 2* | 7 ± 1# | 11 ± 1.5# | 4 ± 0.8#^ |

*Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Diabetic; ^p < 0.05 vs. Monotherapy. Data adapted from El-Marasy et al. (2020)[2].

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical studies.

Animal Models and Drug Administration

-

Zucker Diabetic Fatty (ZDF) Rat Model: Male ZDF rats, a genetic model of obesity, insulin resistance, and type 2 diabetes, are commonly used.[1] In a representative study, nine-week-old ZDF rats were randomized into four groups: untreated control, sitagliptin (10 mg/kg/day), metformin (200 mg/kg/day), and sitagliptin (10 mg/kg/day) plus metformin (200 mg/kg/day).[1] The treatments were administered orally for 5 weeks.[1]

-

High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Rat Model: This model mimics the pathophysiology of type 2 diabetes involving insulin resistance followed by beta-cell dysfunction.[2] Male Wistar rats were fed a high-fat diet (60% of calories from fat) for 3 weeks to induce insulin resistance, followed by a single intraperitoneal injection of a low dose of streptozotocin (40 mg/kg) to induce partial beta-cell damage.[2] Rats with fasting blood glucose levels above 270 mg/dL were considered diabetic and were subsequently divided into treatment groups: untreated diabetic, sitagliptin (10 mg/kg/day), metformin (200 mg/kg/day), and a combination of both drugs at the same doses, administered orally for 4 weeks.[2]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism. After an overnight fast (12-16 hours), a baseline blood sample is collected from the tail vein. Subsequently, a glucose solution (typically 2 g/kg body weight) is administered orally via gavage. Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration to measure blood glucose and insulin levels.[1][3][4][5][6]

Immunohistochemistry for Pancreatic Islet Analysis

To evaluate beta-cell mass and apoptosis, pancreatic tissues are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.[2][7][8][9]

-

Insulin Staining: Pancreatic sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against insulin, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection. The beta-cell area is quantified using imaging software.[2][7][8][9]

-

Caspase-3 Staining: To assess apoptosis, sections are stained with an antibody against cleaved caspase-3, a key marker of apoptosis. The number of caspase-3 positive beta-cells is counted and expressed as a percentage of the total number of beta-cells.[2][10][11]

Visualization of Signaling Pathways

The synergistic effects of sitagliptin and metformin can be attributed to their interaction with distinct yet complementary signaling pathways that converge to improve glucose homeostasis and beta-cell health.

Metformin Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.

Sitagliptin Signaling Pathway

Sitagliptin exerts its effects by inhibiting the DPP-4 enzyme, thereby increasing the bioavailability of incretin hormones like GLP-1.

Synergistic Crosstalk of Sitagliptin and Metformin Signaling

The combination of sitagliptin and metformin leads to a synergistic enhancement of their individual effects, particularly at the level of the pancreatic beta-cell, where GLP-1 signaling can lead to the activation of AMPK.

Conclusion

The preclinical evidence strongly supports the synergistic combination of sitagliptin and metformin for the treatment of type 2 diabetes. Their complementary mechanisms of action result in enhanced glycemic control, improved beta-cell function, and increased beta-cell survival, effects that are greater than those observed with either agent alone. The convergence of the GLP-1 and AMPK signaling pathways within the pancreatic beta-cell provides a molecular basis for this synergy. These preclinical findings have been foundational for the successful clinical application of this combination therapy. Further research into the long-term effects of this combination on beta-cell preservation and the prevention of diabetic complications is warranted.

References

- 1. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-jarb.org [e-jarb.org]

- 4. Meal feeding improves oral glucose tolerance in male rats and causes adaptations in postprandial islet hormone secretion that are independent of plasma incretins or glycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. researchgate.net [researchgate.net]

- 7. Immunofluorescent staining of pancreatic sections [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pharmacokinetics and Pharmacodynamics of Janumet (Sitagliptin/Metformin) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582) hydrochloride, is a cornerstone in the management of type 2 diabetes mellitus (T2DM). Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin is a biguanide. Their complementary mechanisms of action provide a robust approach to glycemic control.[1][2] Sitagliptin enhances the body's own incretin (B1656795) system to increase insulin (B600854) secretion and decrease glucagon (B607659) levels in a glucose-dependent manner, while metformin's primary effect is to decrease hepatic glucose production and improve insulin sensitivity.[1] Preclinical evaluation in animal models has been crucial for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these individual agents and their combination, providing the foundational data for clinical development. This guide synthesizes key findings from these animal studies, focusing on PK parameters, experimental protocols, and the underlying signaling pathways.

Pharmacokinetics of Sitagliptin in Animal Models

Sitagliptin has been extensively studied in various animal species, primarily rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Bioavailability

Following oral administration, sitagliptin is rapidly absorbed.[3][4] In rats and dogs, the absolute oral bioavailability is high, and the pharmacokinetics are generally dose-proportional.[3][4] Studies in male rats showed an oral bioavailability of 59% at a 2 mg/kg dose, which increased to 82% in female rats.[5]

Distribution

Sitagliptin exhibits a higher volume of distribution in rats (7-9 L/kg) compared to dogs (approximately 3 L/kg).[3][4] In vitro plasma protein binding is low across multiple species, including mice, rats, rabbits, and dogs.[5]

Metabolism and Excretion

Metabolism is a minor pathway for sitagliptin's elimination in both rats and dogs.[3][4] The parent drug is the major radioactive component found in plasma, urine, and feces after administration of labeled sitagliptin.[3][4] Approximately 10% to 16% of the dose is recovered as metabolites, formed through pathways like N-sulfation, N-carbamoyl glucuronidation, and hydroxylation.[3][4]

Elimination occurs primarily through renal excretion of the unchanged drug.[3][5] In rats, biliary excretion is also a significant pathway, whereas in dogs, clearance is predominantly renal.[3][4][5] The half-life is notably shorter in rats (around 2 hours) compared to dogs (around 4 hours).[3][4]

Pharmacokinetic Data Summary

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Reference |

| Plasma Clearance (CLp) | 40-48 mL/min/kg | ~9 mL/min/kg | [3][4] |

| Volume of Distribution (Vdss) | 7-9 L/kg | ~3 L/kg | [3][4] |

| Half-Life (t1/2) | ~2 hours | ~4 hours | [3][4] |

| Oral Bioavailability (F) | 59-82% | High | [3][5] |

| Primary Elimination Route | Renal and Biliary Excretion | Renal Excretion | [3][5] |

Experimental Protocols: Sitagliptin Pharmacokinetics

A typical pharmacokinetic study of sitagliptin involves the following steps:

-

Animal Model : Male Sprague-Dawley rats and beagle dogs are commonly used.[3][4]

-

Drug Administration : For intravenous (IV) studies, sitagliptin is administered at doses such as 2 mg/kg. For oral (p.o.) studies, doses can range from 2 mg/kg to 180 mg/kg to assess dose proportionality.[3][5] Radiolabeled [14C]sitagliptin is often used to trace metabolism and excretion.[3]

-

Sample Collection : Blood samples are collected at predetermined time points post-dosing. Urine and feces are collected over several days (e.g., 5 days) to determine excretion pathways.[3]

-

Analytical Method : Plasma concentrations of sitagliptin are quantified using validated methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).[5][6]

Visualization: Pharmacokinetic Study Workflow

Pharmacokinetics of Metformin in Animal Models

Metformin's pharmacokinetics vary significantly across species, largely due to differences in drug transporters like organic cation transporters (OCTs) and multistage and toxin extruders (MATEs).[2][7][8]

Absorption, Distribution, and Elimination

Metformin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 2-3 hours.[7] It is a hydrophilic base with an oral bioavailability of 50-60% in humans, and it is not metabolized.[9] The drug is distributed to various tissues, with higher concentrations often found in the intestine, liver, and kidney.[10] Elimination is primarily via renal excretion of the unchanged drug.[9]

Pharmacokinetic Data Summary

| Parameter | Mouse | Rat | Dog | Marmoset | Horse | Reference |

| Tmax (oral) | ~2 h | - | - | 2 h | 0.9 h | [10][11][12] |

| Cmax (oral) | Varies with dose | - | - | 180-518 ng/mL | 442 µg/L | [10][11][12] |

| t1/2 | ~3.7 h (plasma) | - | - | - | 2.9 h | [9][12][13] |

| Vdss | - | - | 6.0-10.1 L/kg | - | - | [8] |

Experimental Protocols: Metformin Pharmacokinetics

-

Animal Model : A wide range of species are used, including mice, rats, and non-human primates like the common marmoset.[7][11]

-

Drug Administration : For oral studies, metformin is often administered via gavage or in a liquid diet at doses relevant to preclinical efficacy studies (e.g., 50 mg/kg in mice, 2-3 mg in marmosets).[10][11]

-

Sample Collection : Serial blood samples are collected to characterize the plasma concentration-time profile.[10][11] In some studies, tissues like the liver, kidney, and intestine are also collected to determine drug distribution.[10]

-

Analytical Method : High-performance liquid chromatography (HPLC) is a common method for quantifying metformin concentrations in plasma and tissue homogenates.[12][13]

Pharmacodynamics of Sitagliptin in Animal Models

The primary pharmacodynamic effect of sitagliptin is the inhibition of the DPP-4 enzyme, which potentiates the action of incretin hormones.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][14] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[14][15] This leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby improving glycemic control.[1][15] Animal studies have shown that this mechanism also promotes β-cell proliferation and survival, potentially preserving pancreatic islet mass and function.[14][15][16]

Pharmacodynamic Effects

In diabetic animal models, such as ob/ob mice and high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rodents, sitagliptin treatment leads to:

-

Sustained DPP-4 Inhibition : A 10 mg/kg oral dose in ob/ob mice resulted in over 70% DPP-4 inhibition for at least 8 hours.[17]

-

Improved Glycemic Control : Significant reductions in blood glucose, HbA1c, and circulating glucagon levels.[15]

-

Enhanced Glucose Tolerance : Improved performance in oral glucose tolerance tests (OGTT).[17]

-

Islet Preservation : Restoration of β-cell and α-cell mass and improved glucose-stimulated insulin secretion (GSIS) in isolated islets.[15][16]

Visualization: Sitagliptin Signaling Pathway

Pharmacodynamics of Metformin in Animal Models

Metformin's antihyperglycemic effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK).

Mechanism of Action: AMPK Activation

Metformin activates AMPK, a cellular energy sensor, particularly in hepatocytes.[18][19] This activation leads to the inhibition of hepatic gluconeogenesis (glucose production), a key contributor to hyperglycemia in T2DM.[1][18][19] Activated AMPK reduces the expression of lipogenic enzymes and suppresses key transcription factors like SREBP-1.[19] In peripheral tissues like skeletal muscle, metformin can also enhance glucose uptake.[19]

Pharmacodynamic Effects

Studies in various mouse and rat models have demonstrated that metformin:

-

Activates AMPK Signaling : Increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in the liver, heart, and skeletal muscle.[19][20][21]

-

Reduces Hepatic Glucose Production : Inhibits glucagon-stimulated glucose production in primary hepatocytes.[18]

-

Improves Insulin Sensitivity : Ameliorates insulin resistance in models of obesity by suppressing abnormal extracellular matrix remodeling in adipose tissue.[22]

-

Lowers Blood Glucose : Effectively decreases fasting blood glucose levels in diabetic models like Zucker diabetic fatty (ZDF) rats.[23]

Visualization: Metformin Signaling Pathway

Pharmacokinetics and Pharmacodynamics of the Sitagliptin/Metformin Combination

The combination of sitagliptin and metformin is based on their distinct and complementary mechanisms for lowering blood glucose. Pharmacokinetic studies suggest the two drugs are not prone to significant drug-drug interactions.[2]

Complementary Pharmacodynamic Effects

In animal models of T2DM, such as the Zucker diabetic fatty (ZDF) rat, the combination therapy has shown superior efficacy compared to either monotherapy.[24]

-

Enhanced Glycemic Control : The combination leads to greater reductions in fasting and postprandial glucose levels.[24]

-

Improved β-cell Function : Combination treatment better preserves β-cell function and integrity, increases insulin secretion, and enhances the proportion of small, healthy islets.[24][25]

-

Favorable Gene Expression : The combination upregulates genes involved in cell survival and growth while downregulating apoptosis-associated genes in pancreatic islets.[24]

Experimental Protocols: Combination Therapy in ZDF Rats

-

Animal Model : Nine-week-old male Zucker diabetic fatty (ZDF) rats, a genetic model of obesity and T2DM.[24]

-

Treatment Groups : Rats are divided into four groups: control (no treatment), sitagliptin monotherapy, metformin monotherapy, and sitagliptin plus metformin combination therapy.[24]

-

Drug Administration : Drugs are administered for a period of several weeks (e.g., 5 weeks).[24]

-

PD Assessments : At the end of the treatment period, assessments include an oral glucose tolerance test (OGTT), measurement of plasma active GLP-1 levels, and histological analysis of islet morphology and insulin staining.[24] Gene expression analysis via cDNA microarrays may also be performed on isolated islets.[24]

Visualization: Logic of Combination Therapydot

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrti.org [ijrti.org]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues | PLOS One [journals.plos.org]

- 11. Evaluation of the pharmacokinetics of metformin and acarbose in the common marmoset - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of Metformin in Combination With Sitagliptin in Adult Horses After Enteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of Metformin and Sitagliptin Monotherapy on Expression of Intestinal and Renal Sweet Taste Receptors and Glucose Transporters in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Sitagliptin in Pancreatic Beta-Cells: An In-depth Technical Guide

Executive Summary: Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances glycemic control in type 2 diabetes mellitus primarily through an indirect mechanism involving the potentiation of incretin (B1656795) hormones. By preventing the degradation of Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), sitagliptin significantly amplifies their beneficial actions on pancreatic beta-cells. This leads to the activation of well-defined intracellular signaling cascades, notably the cAMP-PKA and cAMP-Epac2 pathways, which collectively enhance glucose-stimulated insulin (B600854) secretion, promote beta-cell proliferation, and inhibit apoptosis. The downstream effects include improved beta-cell function, preservation of beta-cell mass, and favorable modulation of gene expression. Emerging research also suggests novel, potentially direct, molecular targets such as intra-islet Peptide Tyrosine Tyrosine (PYY) and Angiotensin-Converting Enzyme 2 (ACE2), expanding the known pharmacological profile of sitagliptin. This document provides a comprehensive overview of these molecular targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Primary Mechanism of Action: Indirect Targeting via DPP-4 Inhibition

The principal mechanism of sitagliptin is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[2] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP by approximately two- to three-fold.[3] This enhancement of endogenous incretin levels is the primary driver of sitagliptin's therapeutic effects on the pancreatic beta-cell.[1][2][3]

Downstream Molecular Targets in Beta-Cells via Incretin Signaling

The increased levels of active GLP-1 and GIP, resulting from DPP-4 inhibition, lead to the activation of specific G-protein coupled receptors on the surface of pancreatic beta-cells. This engagement triggers a cascade of intracellular signaling events.

GLP-1 Receptor Activation and cAMP Signaling

GLP-1 binds to its receptor (GLP-1R), a class B G-protein coupled receptor, on the beta-cell membrane.[4] This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the synthesis of the second messenger cyclic AMP (cAMP) from ATP.[5][6] The elevation of intracellular cAMP is a critical node that activates two distinct downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP 2 (Epac2) pathway.[5][6][7]

The PKA-Dependent Pathway

Activated cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[8] Active PKA phosphorylates multiple downstream targets crucial for insulin secretion and beta-cell health:

-

Ion Channels: PKA-mediated phosphorylation can modulate the activity of ATP-sensitive potassium (K-ATP) channels and L-type voltage-gated calcium channels (LTCC), contributing to membrane depolarization and calcium influx, which are key triggers for insulin granule exocytosis.[9]

-

Gene Transcription: PKA phosphorylates the cAMP response element-binding protein (CREB), a transcription factor.[4] Phosphorylated CREB promotes the expression of key genes, including the insulin gene itself and anti-apoptotic (pro-survival) genes, thereby enhancing both insulin synthesis and beta-cell viability.[4][10]

The PKA-Independent (Epac2/Rap1) Pathway

In a parallel, PKA-independent manner, cAMP can directly bind to and activate Epac2 (also known as cAMP-GEFII).[6][7] Epac2 is a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[6] The Epac2/Rap1 signaling axis is primarily involved in modulating the dynamics of insulin granules.[7] This includes facilitating the recruitment, docking, and priming of insulin granules at the plasma membrane, making them ready for fusion and release in response to glucose stimulation.[7][11] Studies have shown that this pathway is critical for the potentiation of first-phase insulin secretion.[6]

Quantitative Effects on Beta-Cell Function, Mass, and Gene Expression

The activation of these molecular pathways translates into measurable improvements in beta-cell health and function.

Enhancement of Insulin Secretion

Sitagliptin significantly improves beta-cell responsiveness to glucose.[12][13] This is quantified by improvements in both model-based assessments and direct measurements of insulin secretion. A meta-analysis of 11 trials showed that sitagliptin significantly improved the HOMA-β index, a measure of beta-cell function, by 12.03% compared to placebo.[14] In more direct physiological assessments using a hyperglycemic clamp with a meal challenge, sitagliptin increased the insulin secretion rate (ISR) by 20% to 50% compared to placebo.[15][16]

| Parameter | Treatment Group | Control Group | Percentage Change / Effect Size | Citation(s) |

| HOMA-β Index | Sitagliptin | Placebo | +12.03% (95% CI: 9.45% to 14.60%) | [14][17] |

| Proinsulin/Insulin Ratio | Sitagliptin | Placebo | -0.06 (95% CI: -0.08 to -0.04) | [14][17][18] |

| Insulin Secretion Rate | Sitagliptin | Placebo | +20% (During Meal Challenge) | [15][16] |

| Insulin Secretion Rate | Sitagliptin | Placebo | +50% (During Hyperglycemic Clamp) | [15] |

| T30:T60 Insulin Ratio | Sitagliptin | Control OGTT | 0.87 to 1.62 (p=0.04) | [19][20] |

Preservation of Beta-Cell Mass

In preclinical models, chronic treatment with sitagliptin or its analogs preserves pancreatic beta-cell mass.[12][13] This is achieved through a dual action of inhibiting apoptosis (programmed cell death) and stimulating beta-cell proliferation.[3][21][22] Studies in diabetic rodent models have demonstrated that sitagliptin treatment leads to a normalization of the beta-cell to alpha-cell ratio and an increase in the number of insulin-positive beta-cells.[12][13]

| Parameter | Diabetic Model (Vehicle) | Diabetic Model (Sitagliptin Analog) | Observation | Citation(s) |

| β-cell to Total Islet Area Ratio | 0.44 ± 0.10 | Normalized to control levels (~0.62) | Dose-dependent increase | [12] |

| β-cell Apoptosis | Increased | Significantly Reduced | Protection from cell death | [21] |

| β-cell Proliferation | No significant change | Increased | Promotion of cell growth | [3][21] |

Modulation of Gene Expression

Sitagliptin treatment influences the transcriptional profile of beta-cells. In Zucker diabetic fatty rats, combination therapy with sitagliptin and metformin (B114582) upregulated genes involved in cell survival and growth while downregulating apoptosis-associated genes.[23] In a human beta-cell line, sitagliptin was found to upregulate the immune-regulatory molecules PD-L1 and CTLA-4 and downregulate HLA Class I and II expression, suggesting an immunomodulatory or anti-inflammatory effect at the cellular level.[24]

| Gene/Molecule Category | Regulation by Sitagliptin | Potential Implication | Citation(s) |

| Pro-survival / Growth Genes | Upregulated | Preservation of beta-cell mass | [23] |

| Pro-apoptotic Genes | Downregulated | Inhibition of beta-cell death | [23] |

| Immune-regulatory (PD-L1, CTLA-4) | Upregulated | Anti-inflammatory/Immune tolerance | [24] |

| Antigen Presentation (HLA I, II) | Downregulated | Reduced immunogenicity | [24] |

Novel and Alternative Molecular Targets

While the incretin pathway is the established mechanism, research suggests other molecules may be involved in sitagliptin's action within the islet.

-

Intra-islet Peptide Tyrosine Tyrosine (PYY): Studies indicate that DPP-4 is expressed in different islet cells than PYY, and that neuropeptide Y receptors (which PYY can bind to) are confined to beta-cells. Evidence suggests that sitagliptin's potentiation of insulin secretion may be mediated by locally-produced PYY within the islet, independent of circulating GLP-1.[25]

-

Angiotensin-Converting Enzyme 2 (ACE2): Using network pharmacology and molecular docking, ACE2 has been proposed as a novel direct target of sitagliptin.[22][26] It is hypothesized that sitagliptin may bind to and stimulate ACE2 activity, potentially working synergistically with DPP-4 inhibition to promote insulin secretion and inhibit beta-cell apoptosis.[22]

Key Experimental Protocols

The elucidation of sitagliptin's molecular targets relies on a variety of sophisticated experimental techniques.

Assessment of Insulin Secretion: Hyperglycemic Clamp

This protocol is the gold standard for assessing insulin secretion in vivo.

-

Subject Preparation: Subjects are fasted overnight. An intravenous (IV) line is placed for glucose infusion and another for blood sampling.

-

Clamping Procedure: A primed, continuous infusion of 20% dextrose is started to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 160 mg/dl).[15]

-

Blood Sampling: Blood is sampled frequently (e.g., every 5-10 minutes) to monitor plasma glucose. The glucose infusion rate is adjusted to maintain the target level.

-

Drug Administration: Sitagliptin or placebo is administered prior to the clamp. In some protocols, a mixed meal challenge is introduced during the clamp to assess prandial insulin response.[15][16]

-

Analysis: Plasma C-peptide and insulin levels are measured. The Insulin Secretion Rate (ISR) is calculated from C-peptide concentrations using deconvolution modeling to account for its clearance kinetics.[15]

Islet Morphology and Cell Mass Analysis

This protocol is used to quantify changes in islet architecture and cell populations in preclinical models.

-

Tissue Processing: Following treatment, pancreata are harvested, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry: Pancreatic sections are stained with antibodies specific for insulin (to identify beta-cells) and glucagon (B607659) (to identify alpha-cells).[12]

-

Imaging and Morphometry: Stained sections are imaged using microscopy. Image analysis software is used to quantify the total islet area, the insulin-positive area (beta-cell area), and the glucagon-positive area (alpha-cell area).

-

Calculation: Beta-cell mass is calculated by multiplying the relative beta-cell area by the total pancreatic weight. The ratio of beta-cell area to alpha-cell area is also determined.[12]

Analysis of Insulin Exocytosis: TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of events occurring at or very near the plasma membrane.

-

Islet Isolation and Cell Culture: Pancreatic islets are isolated from treated and control animals (e.g., db/db mice).[11] Islets are dispersed into single cells and cultured on glass coverslips.

-

Transfection: Beta-cells are transfected with a fluorescently tagged marker for insulin granules (e.g., Insulin-EGFP).

-

TIRF Imaging: The coverslip is mounted on a TIRF microscope. The shallow illumination field excites only the fluorescent granules that are docked at or have fused with the plasma membrane.

-

Analysis: Time-lapse images are captured. The number of docked granules, the frequency of fusion events (seen as a sudden disappearance or "puff" of fluorescence), and the behavior of granule-associated proteins like syntaxin (B1175090) 1 are quantified.[11]

Conclusion

The molecular action of sitagliptin on pancreatic beta-cells is a well-orchestrated, multi-faceted process that extends beyond simple glucose control. Its primary, indirect targeting via DPP-4 inhibition robustly enhances incretin signaling, activating the critical cAMP-PKA and cAMP-Epac2 pathways. These cascades converge to improve nearly every aspect of beta-cell health: they potentiate glucose-stimulated insulin secretion, promote cell survival and proliferation, preserve beta-cell mass, and modulate gene expression towards a pro-survival and potentially anti-inflammatory phenotype. The ongoing investigation into novel targets like ACE2 and the role of intra-islet signaling molecules such as PYY highlights that our understanding of sitagliptin's pharmacology is still evolving. For researchers and drug developers, sitagliptin serves as a paradigm for therapies that not only manage hyperglycemia but also address the underlying pathophysiology of beta-cell dysfunction in type 2 diabetes.

References

- 1. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 3. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]

- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. DPP-4 inhibitor des-F-sitagliptin treatment increased insulin exocytosis from db/db mice β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Chronic inhibition of dipeptidyl peptidase-4 with a sitagliptin analog preserves pancreatic beta-cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insulin secretory effect of sitagliptin: assessment with a hyperglycemic clamp combined with a meal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Effects of Sitagliptin on Pancreatic Beta-Cells in Type 2 Diabetes With Sulfonylurea Treatment: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acute pharmacodynamic responses to sitagliptin: Drug‐induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. joe.bioscientifica.com [joe.bioscientifica.com]

- 22. Frontiers | Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches [frontiersin.org]

- 23. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Sitagliptin and Roux-en-Y gastric bypass modulate insulin secretion via regulation of intra-islet PYY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Role of Janumet in Incretin System Regulation and GLP-1 Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms of action of Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), with a specific focus on its role in the regulation of the incretin (B1656795) system and the enhancement of glucagon-like peptide-1 (GLP-1). This document summarizes key quantitative data from clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach to Glycemic Control

This compound combines two antihyperglycemic agents with complementary mechanisms of action to improve glycemic control in patients with type 2 diabetes.[1][2]

-

Sitagliptin: A potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By inhibiting DPP-4, sitagliptin slows the inactivation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) synthesis and release from pancreatic beta cells and suppress glucagon (B607659) secretion from pancreatic alpha cells.[1][2]

-

Metformin: A biguanide (B1667054) that improves glucose tolerance by lowering both basal and postprandial plasma glucose. Its primary mechanisms include decreasing hepatic glucose production, reducing intestinal absorption of glucose, and improving insulin sensitivity by increasing peripheral glucose uptake and utilization.[1][3] Emerging evidence also suggests that metformin may directly increase GLP-1 secretion.[4][5][6][7]

The co-administration of sitagliptin and metformin has been shown to have an additive effect on active GLP-1 concentrations.[8]

Quantitative Efficacy of this compound and its Components

The following tables summarize the quantitative effects of this compound, sitagliptin, and metformin on key glycemic and incretin-related parameters as reported in various clinical trials.

Table 1: Effect on Glycated Hemoglobin (HbA1c) and Fasting Plasma Glucose (FPG)

| Treatment | Study Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Reference |

| Sitagliptin 100 mg/day + Metformin | 24 weeks | 8.8 | -2.07 (placebo-subtracted) | Not Reported | Not Reported | [9] |

| Sitagliptin 100 mg/day + Metformin | 18 weeks | Not Reported | -1.7 (vs. monotherapy) | Not Reported | -0.9 mmol/L (vs. monotherapy) | [1] |

| Sitagliptin 100 mg/day + Metformin | 16 weeks | Not Reported | -0.81 | Not Reported | Not Reported | [10] |

| Sitagliptin 100 mg/day (add-on to Metformin) | 24 weeks | 7.0-10.0 | -0.67 (vs. placebo) | Not Reported | -0.9 mmol/L (vs. placebo) | [1] |

| Sitagliptin 100 mg/day | 3 months | Not Reported | -0.43 | Not Reported | -3.14 mmol/L | [3] |

Table 2: Effect on GLP-1 Levels

| Treatment | Study Population | Duration | Change in Fasting Total GLP-1 | Change in Postprandial GLP-1 | Reference |

| Metformin | Individuals with and without Type 2 Diabetes | 18 months | 23.4% increase (vs. placebo) | Not Reported | [2] |

| Metformin | Obese patients with and without Type 2 Diabetes | 4 weeks | Increased (in diabetic patients) | Increased incremental area under the curve (in both groups) | [11] |

| Metformin | Obese non-diabetic subjects | 14 days | No change | Significant increase at 30 and 60 min post-load | [12] |

| Sitagliptin 100 mg/day | Newly diagnosed Vietnamese patients with Type 2 Diabetes | 3 months | Significant increase (to levels of control group) | Not Reported | [3] |

Table 3: Effect on Beta-Cell Function (HOMA-B) and Insulin Resistance (HOMA-IR)

| Treatment | Study Population | Duration | Change in HOMA-B (%) | Change in Proinsulin/Insulin Ratio | Change in HOMA-IR | Reference |

| Sitagliptin | Patients with Type 2 Diabetes | Meta-analysis of 11 trials | 12.03% improvement (vs. placebo) | -0.06 (significant decrease) | Not Reported | [13][14] |

| Sitagliptin 100 mg/day | Newly diagnosed Vietnamese patients with Type 2 Diabetes | 3 months | 36.28 (absolute change) | Not Reported | -0.55 (absolute change) | [3] |

| Sitagliptin + Metformin | Caucasian type 2 diabetic patients | 12 months | Increased (better than metformin alone) | Not Reported | Decreased (better than metformin alone) | [15] |

Experimental Protocols

Measurement of Active GLP-1 Levels (ELISA)

The following provides a generalized protocol for the quantification of active GLP-1 in plasma samples using a commercially available sandwich ELISA kit.[4][5][16][17][18]

3.1.1. Sample Collection and Preparation:

-

Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., BD™ P700 tubes or addition of a specific inhibitor to EDTA tubes) to prevent the degradation of active GLP-1.[16][17]

-

Immediately place the tubes on ice.

-

Centrifuge at 1000 x g for 10 minutes in a refrigerated centrifuge to separate plasma.

-

Store plasma samples at -70°C until analysis. Avoid repeated freeze-thaw cycles.[16]

3.1.2. ELISA Procedure:

-

Reagent Preparation: Allow all reagents, including standards and samples, to reach room temperature. Reconstitute lyophilized standards and prepare a standard curve through serial dilutions as per the kit instructions.[16]

-

Coating: The microplate wells are pre-coated with a capture antibody specific for GLP-1.

-

Sample Incubation: Add prepared standards and plasma samples to the wells. Incubate for a specified time (e.g., 60 minutes at 4°C) to allow GLP-1 to bind to the capture antibody.[4]

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Detection Antibody Incubation: Add a biotin-conjugated detection antibody that binds to a different epitope on the GLP-1 molecule. Incubate for a specified time (e.g., 60 minutes at 4°C).[4]

-

Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for a specified time (e.g., 30 minutes at room temperature).[17]

-

Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change proportional to the amount of bound GLP-1. Incubate in the dark (e.g., 30 minutes at room temperature).[4]

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of active GLP-1 in the samples by interpolating their absorbance values against the standard curve.

Assessment of Beta-Cell Function (Homeostasis Model Assessment - HOMA-B)

HOMA is a method used to quantify insulin resistance and beta-cell function from fasting glucose and insulin levels.[19][20]

3.2.1. Data Collection:

-

Obtain fasting blood samples from subjects.

-

Measure fasting plasma glucose and fasting plasma insulin concentrations using standard laboratory methods.

3.2.2. Calculation:

The original HOMA model (HOMA1) and the updated computer model (HOMA2) are commonly used. The HOMA2 model is generally preferred as it accounts for variations in hepatic and peripheral glucose resistance and the non-linear relationship between glucose and insulin.[21]

-

HOMA1-%B Calculation:

-

HOMA2 Calculator: The HOMA2 model is more complex and is typically calculated using the publicly available HOMA Calculator from the University of Oxford. This software provides values for HOMA2-%B (beta-cell function), HOMA2-%S (insulin sensitivity), and HOMA2-IR (insulin resistance).[21]

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound's Action on the Incretin System

Caption: Signaling pathway of this compound's components.

Experimental Workflow for Assessing GLP-1 Levels

Caption: Workflow for GLP-1 measurement.

Logical Relationship of this compound's Therapeutic Effects

References

- 1. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sustained influence of metformin therapy on circulating GLP-1 levels in individuals with and without type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sitagliptin Increases Beta-Cell Function and Decreases Insulin Resistance in Newly Diagnosed Vietnamese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscience.co.uk [bioscience.co.uk]

- 5. mesoscale.com [mesoscale.com]

- 6. JCI Insight - Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes [insight.jci.org]

- 7. Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sitagliptin+Metformin Effective in Type 2 Diabetes [diabetesincontrol.com]

- 10. Efficacy and safety of metformin and sitagliptin‐based dual and triple therapy in elderly Chinese patients with type 2 diabetes: Subgroup analysis of STRATEGY study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of metformin on glucagon-like peptide-1 levels in obese patients with and without Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of metformin on glucagon-like peptide 1 (GLP-1) and leptin levels in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ibl-international.com [ibl-international.com]

- 17. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ibl-america.com [ibl-america.com]

- 19. Homeostatic model assessment - Wikipedia [en.wikipedia.org]

- 20. Homeostasis Model Assessment: Significance and symbolism [wisdomlib.org]

- 21. pclm-inc.org [pclm-inc.org]

The Synergistic Impact of Janumet on Hepatic Glucose Production and Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), represents a cornerstone in the management of type 2 diabetes mellitus (T2DM). Its efficacy stems from the complementary mechanisms of its two active components, which target key pathophysiological defects of the disease: impaired insulin (B600854) secretion, insulin resistance, and excessive hepatic glucose production. This technical guide provides an in-depth analysis of the effects of this compound on hepatic glucose production and insulin sensitivity, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanisms of Action

This compound's therapeutic effect is a result of the synergistic action of sitagliptin and metformin.

Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells.[1] The reduction in glucagon levels directly contributes to a decrease in hepatic glucose production.[1][2]

Metformin: A biguanide, metformin's primary antihyperglycemic effect is the reduction of hepatic glucose production.[3][4] It also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, and reduces intestinal glucose absorption.[5] At the molecular level, metformin's effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK).[6]

The combination of these two agents in this compound thus targets multiple pathways to improve glycemic control, with a significant impact on both hepatic glucose output and systemic insulin sensitivity.

Quantitative Data on Therapeutic Effects

The following tables summarize the quantitative effects of sitagliptin and metformin, alone and in combination, on key parameters of glycemic control, hepatic glucose production, and insulin sensitivity. Data are compiled from various clinical trials to provide a comparative overview.

Table 1: Effects on Glycemic Control

| Treatment Group | Baseline HbA1c (%) | Change in HbA1c (%) from Baseline | Baseline FPG (mg/dL) | Change in FPG (mg/dL) from Baseline | Reference(s) |

| Placebo | ~8.0 | - | ~160 | -9.6 | [3][4] |

| Sitagliptin (100 mg/day) | ~8.0 | -0.65 (vs. placebo) | ~154 | - | [3] |

| Metformin (≥1500 mg/day) | ~8.0 | - | ~150 | -25.4 (vs. placebo) | [3] |

| Sitagliptin + Metformin | ~8.0 | -0.65 (vs. metformin alone) | ~125 | -31.1 (vs. placebo) | [3][4] |

| Sitagliptin + Metformin (Initial Therapy) | ~8.8 | -2.07 | - | - | [3] |

Table 2: Effects on Hepatic Glucose Production and Insulin Sensitivity

| Treatment Group | Change in Fasting Endogenous Glucose Production (EGP) | Change in HOMA-IR | Change in QUICKI | Reference(s) |

| Placebo | - | - | - | [2][6] |

| Sitagliptin | Indirectly reduced via glucagon suppression | No significant effect | Significant increase | [2][6] |

| Metformin | Directly reduced | Significant reduction | - | [2] |

| Sitagliptin + Metformin | Additive reduction | - | - | [2] |

Note: Quantitative data for direct comparison of all four arms on EGP, HOMA-IR, and QUICKI from a single factorial-design study is limited. The table reflects the general findings from available literature.

Experimental Protocols

The assessment of hepatic glucose production and insulin sensitivity in clinical trials relies on sophisticated experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity.

Objective: To measure whole-body insulin-mediated glucose disposal.

Protocol:

-

Subject Preparation: Subjects fast overnight for at least 8-10 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand or wrist vein for blood sampling. The sampling hand is heated to approximately 60°C to "arterialize" the venous blood.[1][7]

-

Basal Period: A baseline blood sample is drawn to determine fasting glucose and insulin levels.

-

Clamp Procedure:

-

A primed-continuous infusion of human insulin is initiated to achieve a steady-state of hyperinsulinemia.

-

Simultaneously, a variable infusion of 20% dextrose is started.

-

Arterialized blood glucose is monitored every 5-10 minutes.

-

The dextrose infusion rate is adjusted to maintain euglycemia (fasting glucose levels).

-

-

Steady State: Once a steady state of glucose infusion is reached (typically after 90-120 minutes), the glucose infusion rate (GIR) is recorded. The GIR is equivalent to the whole-body glucose disposal rate and serves as a measure of insulin sensitivity.[8][9]

Measurement of Hepatic Glucose Production using Isotopic Tracers

This method allows for the quantification of endogenous glucose production.

Objective: To determine the rate of hepatic glucose production in the basal (fasting) state and its suppression during hyperinsulinemia.

Protocol:

-

Tracer Infusion: A primed-continuous infusion of a stable isotope-labeled glucose tracer (e.g., [6,6-²H₂]glucose or [3-³H]glucose) is administered intravenously.[10]

-

Equilibration Period: The tracer is infused for a period (e.g., 2 hours) to allow it to reach a steady-state concentration in the plasma.

-

Basal Sampling: Blood samples are collected during the last 30 minutes of the equilibration period to measure plasma glucose and tracer enrichment, from which the basal rate of endogenous glucose production (EGP) is calculated.

-

Integration with Hyperinsulinemic-Euglycemic Clamp:

-

Following the basal period, a hyperinsulinemic-euglycemic clamp is initiated as described above.

-

The tracer infusion is continued, often at a reduced rate, to account for the expected suppression of EGP by insulin.

-

-

Data Analysis: The rate of appearance (Ra) of unlabeled glucose is calculated using the Steele equation or by fitting the data to a single- or multi-compartment model. This Ra represents the EGP.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by sitagliptin and metformin.

Metformin's Mechanism of Action

Caption: Metformin's activation of AMPK in hepatocytes.

Sitagliptin's Mechanism of Action

Caption: Sitagliptin's inhibition of DPP-4 and its downstream effects.

This compound's Combined Workflow

Caption: Synergistic workflow of this compound's components.

Conclusion

This compound's combination of sitagliptin and metformin provides a multifaceted approach to managing type 2 diabetes by addressing core physiological defects. The synergistic action of these two agents leads to significant reductions in hepatic glucose production and improvements in insulin sensitivity, ultimately resulting in robust glycemic control. The detailed understanding of its mechanisms, supported by quantitative data and established experimental protocols, underscores its pivotal role in the therapeutic armamentarium against type 2 diabetes and provides a solid foundation for future research and drug development in this area.

References

- 1. A mathematical model of the euglycemic hyperinsulinemic clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical utility of fixed combinations of sitagliptin–metformin in treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prosciento.com [prosciento.com]

- 6. Safety and Efficacy of Sitagliptin-Metformin in Fixed Combination for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.humankinetics.com [journals.humankinetics.com]

- 8. researchgate.net [researchgate.net]

- 9. The euglycemic hyperinsulinemic clamp examination: variability and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Convergence of Two Pillars in Type 2 Diabetes Management: A Technical Guide to the Discovery and Development of the Sitagliptin/Metformin Combination

A comprehensive overview of the synergistic partnership between a dipeptidyl peptidase-4 inhibitor and a biguanide, from initial concept to clinical application. This guide details the development timeline, mechanisms of action, pivotal experimental protocols, and key clinical data that established the sitagliptin (B1680988)/metformin (B114582) fixed-dose combination as a cornerstone in the management of type 2 diabetes mellitus.

The treatment of type 2 diabetes mellitus (T2DM) has been significantly advanced by the development of therapies that target the intricate pathophysiology of the disease. Among the most successful approaches has been the combination of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide. This fixed-dose combination leverages distinct and complementary mechanisms of action to achieve robust glycemic control. This technical guide provides an in-depth exploration of the discovery and development of this pivotal combination therapy, tailored for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

The journey to the sitagliptin/metformin combination began with independent research into two distinct classes of antihyperglycemic agents. Metformin, with its origins tracing back to the French lilac plant (Galega officinalis), has a long history of use in traditional medicine and was rediscovered and developed for diabetes treatment in the mid-20th century. Sitagliptin, on the other hand, is a product of modern drug discovery, emerging from a targeted program to inhibit the DPP-4 enzyme.

| Milestone | Date | Description |

| Merck's DPP-4 Inhibitor Program Initiation | 1999 | Merck & Co. initiates a dedicated research program to discover and develop selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme as a novel treatment for type 2 diabetes. |

| Sitagliptin (Januvia®) FDA Approval | October 17, 2006 | The U.S. Food and Drug Administration (FDA) grants approval for sitagliptin (Januvia®) as a monotherapy and as an add-on to other oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][2] |

| Janumet® (sitagliptin/metformin) NDA Submission | July 31, 2006 | Merck announces the FDA acceptance of the New Drug Application (NDA) for the fixed-dose combination of sitagliptin and metformin.[3] |

| This compound® (sitagliptin/metformin) FDA Approval | March 30, 2007 | The FDA approves this compound®, the fixed-dose combination of sitagliptin and metformin, for the treatment of type 2 diabetes.[3][4] |

| This compound® XR (sitagliptin/metformin extended-release) FDA Approval | February 2, 2012 | The FDA approves an extended-release formulation of the combination therapy, this compound® XR, offering the convenience of once-daily dosing.[3][5] |

Mechanisms of Action: A Synergistic Approach

The efficacy of the sitagliptin/metformin combination lies in its dual and complementary mechanisms of action that address key defects in T2DM.

Sitagliptin: Enhancing the Incretin (B1656795) System

Sitagliptin is a potent and selective inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP. These incretin hormones, in turn, exert several beneficial effects on glucose homeostasis:

-

Glucose-Dependent Insulin (B600854) Secretion: GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner, meaning insulin secretion is enhanced only when blood glucose levels are elevated.

-

Suppression of Glucagon (B607659) Secretion: GLP-1 suppresses the release of glucagon from pancreatic alpha cells, which reduces hepatic glucose production.

-

Improved Beta-Cell Function: Preclinical studies suggest that incretins may have a positive impact on beta-cell function and mass.[6]

Metformin: A Multifaceted Antihyperglycemic Agent

The precise molecular mechanisms of metformin are complex and not fully elucidated, but its primary antihyperglycemic effects are attributed to the activation of 5' AMP-activated protein kinase (AMPK).[7] AMPK is a cellular energy sensor that, once activated, orchestrates a shift from anabolic to catabolic processes. The key actions of metformin include:

-

Reduced Hepatic Gluconeogenesis: Metformin's primary effect is the inhibition of glucose production by the liver.

-

Improved Insulin Sensitivity: Metformin enhances insulin sensitivity in peripheral tissues, particularly muscle, leading to increased glucose uptake.

-

Decreased Intestinal Glucose Absorption: Metformin has been shown to reduce the absorption of glucose from the gastrointestinal tract.

The combination of sitagliptin and metformin thus targets multiple pathophysiological pathways in T2DM, leading to a more comprehensive and effective approach to glycemic control.[6]

Key Experimental Protocols

The development of the sitagliptin/metformin combination was supported by a robust program of preclinical and clinical studies. The following sections detail the methodologies of key experiments.

Preclinical Evaluation

In Vitro DPP-4 Inhibition Assay

-

Objective: To determine the potency and selectivity of sitagliptin in inhibiting the DPP-4 enzyme.

-

Methodology:

-

Enzyme Source: Recombinant human DPP-4 enzyme.

-

Substrate: A fluorogenic or chromogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: A suitable buffer, typically Tris-HCl, at a physiological pH.

-

Procedure:

-

The DPP-4 enzyme is incubated with varying concentrations of the test compound (sitagliptin) in a microplate.

-

The substrate is added to initiate the enzymatic reaction.

-

The rate of product formation (e.g., fluorescence of free AMC) is measured over time using a plate reader.

-

The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.

-

-

Animal Models of Type 2 Diabetes

-

Objective: To evaluate the in vivo efficacy and safety of the sitagliptin and metformin combination in relevant animal models of T2DM.

-

Commonly Used Models:

-

Diet-Induced Obese (DIO) Mice or Rats: These models mimic the development of insulin resistance and hyperglycemia seen in many T2DM patients.

-